L-Serine-2,3-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The stereoselective synthesis of stable isotope-labeled L-α-amino acids, including L-serine-2,3-^13C2, involves biosynthetic pathways using specific microorganisms such as Methylobacterium extorquens. In these biosyntheses, the carbon atoms of serine are derived from precursors like methanol and glycine, allowing for the production of L-serine labeled with ^13C at desired positions (Hanners et al., 1991).

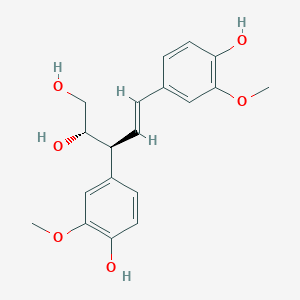

Molecular Structure Analysis

L-serine's molecular structure, particularly when labeled with ^13C, can be analyzed using techniques such as nuclear magnetic resonance (NMR). These analyses provide insights into the molecular interactions and the environment of the labeled serine in various biological contexts. Studies focusing on the structural characterization of serine and its complexes offer detailed information on hydrogen bonding patterns and molecular configurations (Kolev et al., 2007).

Chemical Reactions and Properties

L-serine-2,3-^13C2 participates in a wide range of biochemical reactions, reflecting the importance of L-serine in metabolism. These include its role in the synthesis of proteins, nucleotides, and neuroactive amino acids such as glycine and D-serine. The isotopic labeling of L-serine allows for the tracing of its metabolic pathways and the study of its enzymatic transformations in detail (Murtas et al., 2020).

Physical Properties Analysis

The physical properties of L-serine-2,3-^13C2, such as solubility, melting point, and crystalline structure, are essential for its application in research. Investigations into the precise molecular configurations and hydrogen bonding of serine in various crystalline forms have been conducted using neutron diffraction techniques, providing a deeper understanding of its physical characteristics (Frey et al., 1973).

Chemical Properties Analysis

The chemical properties of L-serine-2,3-^13C2, including its reactivity and interactions with other molecules, are crucial for its biological functions. The enzyme-catalyzed reactions involving L-serine, such as those with serine hydroxymethyltransferase, are of particular interest. Studies have focused on the stereochemical aspects of these reactions, providing insights into the mechanisms of serine's involvement in metabolic pathways (Thomas et al., 1990).

Scientific Research Applications

Role in Bacterial Pathogenicity

L-Serine plays a crucial role in the pathogenicity of bacteria like Brucella abortus. This bacterium requires l-serine biosynthesis for its intracellular proliferation within host cells. Mutations that impair the bacterium's ability to synthesize l-serine render it unable to replicate within host cells, highlighting l-serine's importance in the pathogenesis of Brucella abortus and potentially other bacteria (Révora, Marchesini, & Comerci, 2019).

Biosynthesis and Transport Defects

Defects in l-serine biosynthesis and transport present a broad spectrum of severe to mild phenotypes, including neurological manifestations and growth deficiency. L-serine biosynthesis defects result from impairments in the enzymes phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), or phosphoserine phosphatase (PSP), leading to systemic serine deficiency. These defects underscore l-serine's pivotal role beyond protein synthesis, as a neurotrophic factor and a precursor to several essential compounds. Furthermore, the recent identification of a serine transport defect, due to deficiency in the ASCT1 transporter, further emphasizes the critical role of l-serine in neurological health. L-serine therapy may be beneficial in preventing or ameliorating symptoms if initiated before neurological damage occurs (El-Hattab, 2016).

Microbial Cometabolism and Biotechnological Applications

L-Serine's role extends into microbial metabolism, such as in Corynebacterium glutamicum, where it is utilized in cometabolism with glucose. This utilization influences the microbial growth yield and sheds light on the potential biotechnological applications of l-serine in microbial fermentation processes. Understanding these metabolic pathways can lead to advancements in the production of l-serine and other amino acids through microbial fermentation, which has significant implications for industrial biotechnology (Netzer, Peters-Wendisch, Eggeling, & Sahm, 2004).

Importance in Neurodevelopment and Potential Therapeutic Applications

L-Serine plays an indispensable role in cellular proliferation and is essential for various cellular processes in the central nervous system. Mutations affecting l-serine synthesis enzymes are linked to severe neurological disorders, highlighting its critical role in brain development and function. L-Serine's involvement in the synthesis of proteins, other amino acids, membrane lipids, nucleotides, and neuroactive substances underlines its importance in both health and disease. Emerging evidence supports the therapeutic potential of l-serine in treating neurological disorders, suggesting its supplementation could be beneficial in managing conditions characterized by serine deficiency (Tabatabaie, Klomp, Berger, & de Koning, 2010; Damseh et al., 2015).

Mechanism of Action

Target of Action

L-Serine-2,3-13C2 is an isotope-labelled form of L-Serine , a non-essential amino acid used in the biosynthesis of proteins . It plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .

Mode of Action

The interaction of this compound with its targets is similar to that of L-Serine. It is involved in the synthesis of purines and pyrimidines, acting as antibacterial/antifungal agents, as well as a proteinogenic compound .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, transforming the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is absorbed in the intestines and transported to the liver where it is metabolized . The ADME properties of this compound are expected to be similar to those of L-Serine.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of L-Serine. L-Serine is used in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine . It also plays a role in cell proliferation, growth, differentiation, and function .

Safety and Hazards

Future Directions

L-Serine, the parent compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic potential of using L-Serine as a general treatment for numerous CNS diseases and injuries is being explored .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Serine-2,3-13C2 involves the incorporation of two 13C isotopes at positions 2 and 3 of the serine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Glycine-2-13C", "Sodium cyanide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Triethylamine", "Methyl chloroformate", "L-Serine" ], "Reaction": [ "Step 1: Glycine-2-13C is reacted with sodium cyanide in methanol to form 2-aminoacrylonitrile-2-13C", "Step 2: 2-aminoacrylonitrile-2-13C is hydrolyzed with hydrochloric acid to form 2-amino-3-oxopropionic acid-2-13C", "Step 3: 2-amino-3-oxopropionic acid-2-13C is reacted with sodium hydroxide to form L-Serine-2-13C", "Step 4: L-Serine-2-13C is reacted with methyl chloroformate and triethylamine in diethyl ether to form L-Serine-2-methyl ester-2,3-13C2", "Step 5: L-Serine-2-methyl ester-2,3-13C2 is hydrolyzed with hydrochloric acid to form L-Serine-2,3-13C2" ] } | |

CAS RN |

89232-78-0 |

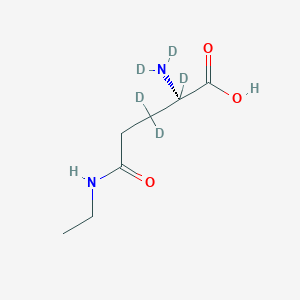

Molecular Formula |

C¹³C₂H₇NO₃ |

Molecular Weight |

107.08 |

synonyms |

(-)-Serine-13C2; (S)-2-Amino-3-hydroxypropanoic Acid-13C2; (S)-Serine-13C2; (S)-α-Amino-β-hydroxypropionic Acid-13C2; 1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2; 225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2; 225: PN: WO2009077864 SEQID: |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)